![molecular formula C23H24N4 B1465935 2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 851523-25-6](/img/structure/B1465935.png)
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (or 2-B-5-(6-PP)-O-H-P) is a novel pyrrole-based compound synthesized from a combination of 2-benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid and 2-benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxamide. This compound has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biochemistry.
Scientific Research Applications
2-B-5-(6-PP)-O-H-P has been studied for its potential applications in various scientific fields. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain types of cancer cells. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, this compound has been studied for its potential to act as a ligand for certain proteins, which could be useful in the study of protein-protein interactions.
Mechanism of Action
The exact mechanism of action of 2-B-5-(6-PP)-O-H-P is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
2-B-5-(6-PP)-O-H-P has been shown to have a range of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to have antioxidant activity, which could be beneficial in protecting cells from damage caused by oxidative stress. Additionally, this compound has been shown to have anticonvulsant and anxiolytic effects, which could be useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
2-B-5-(6-PP)-O-H-P has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize this compound in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, the exact mechanism of action of this compound is still not fully understood, which can limit the efficacy of experiments involving this compound. Additionally, this compound is not yet approved for human use, so experiments involving this compound must be conducted in accordance with applicable laws and regulations.
Future Directions
The potential applications of 2-B-5-(6-PP)-O-H-P are still being explored, and there are several possible future directions for research. One potential area of research is to further investigate the compound's anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, further research could be conducted to explore the compound's potential as a therapeutic agent for certain neurological disorders. Additionally, further research could be conducted to explore the compound's potential as a ligand for certain proteins and to investigate its potential to modulate protein-protein interactions. Finally, further research could be conducted to explore the compound's potential as a drug candidate for the treatment of certain diseases.
properties
IUPAC Name |
2-benzyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-3-7-18(8-4-1)13-26-14-20-16-27(17-21(20)15-26)23-12-11-22(24-25-23)19-9-5-2-6-10-19/h1-12,20-21H,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIUQUJQUMJFFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




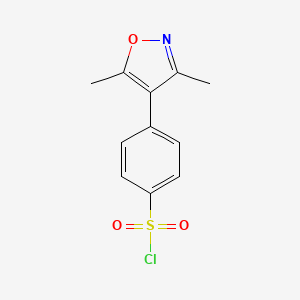


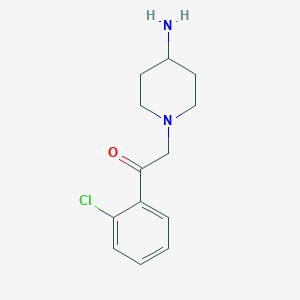
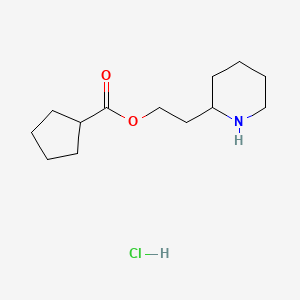
![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)
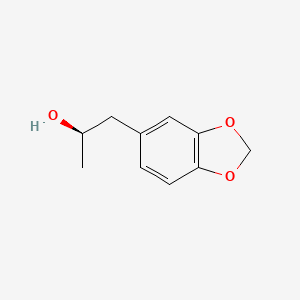

(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
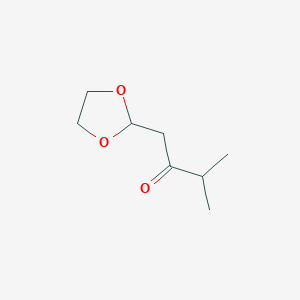
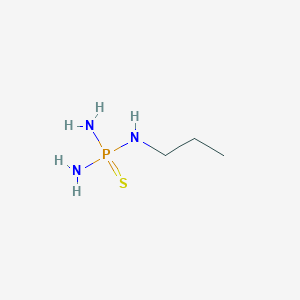
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)
